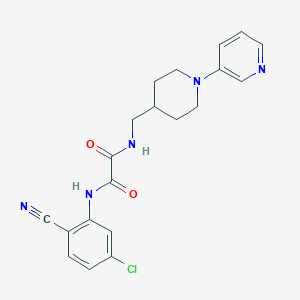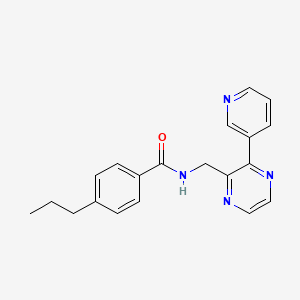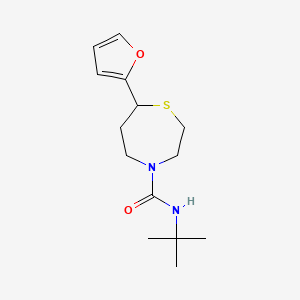![molecular formula C19H23N3O5S B2708607 N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251685-18-3](/img/structure/B2708607.png)
N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the types of reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include details of the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, and stability. It can also include spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra .Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization of KOR Antagonists
A study on a κ-opioid receptor (KOR) antagonist, PF-04455242, demonstrated high affinity and selectivity for KORs across various species. This antagonist showed potential in treating depression and addiction disorders through its pharmacological properties, including blocking KOR and MOR agonist-induced analgesia and demonstrating antidepressant-like efficacy in various assays. This research suggests that similar compounds, including N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide, could have applications in neuropsychiatric disorder treatment through KOR antagonism (Grimwood et al., 2011).
Interaction with DNA and Proteins
Another study focused on the synthesis of paracetamol derivatives and their interaction with calf thymus DNA (CT DNA) and bovine serum albumin (BSA). These compounds showed the ability to intercalate with DNA and strongly bind to proteins, indicating potential applications in molecular biology and drug design for targeting specific DNA sequences or protein structures (Raj, 2020).
Antifungal Agents
Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives highlighted their broad-spectrum antifungal properties against Candida and Aspergillus species. The study underlines the importance of structural modifications to improve plasmatic stability while maintaining antifungal efficacy, pointing towards applications in developing new antifungal agents (Bardiot et al., 2015).
Corrosion Inhibition
N-[morpholin-4-yl(phenyl)methyl]acetamide demonstrated effective corrosion inhibition on mild steel in hydrochloric acid, suggesting applications in materials science and engineering for protecting metal surfaces in acidic environments. The study detailed the adsorption behavior and efficiency of this compound, highlighting its potential as a corrosion inhibitor (Nasser & Sathiq, 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-N-(3-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-15-4-3-5-16(12-15)20(2)19(24)14-21-13-17(6-7-18(21)23)28(25,26)22-8-10-27-11-9-22/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVOHNSVKOUSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

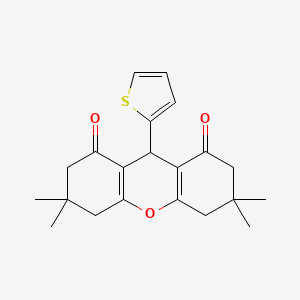
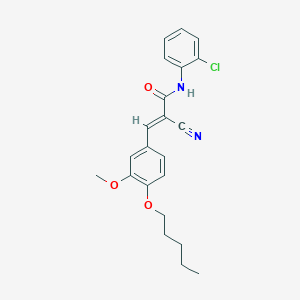
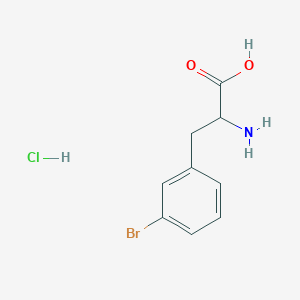

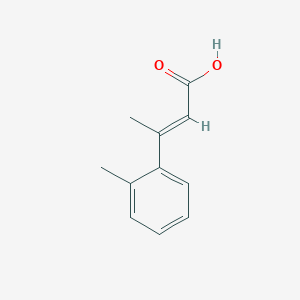
![Lithium;6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate](/img/structure/B2708531.png)
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708536.png)

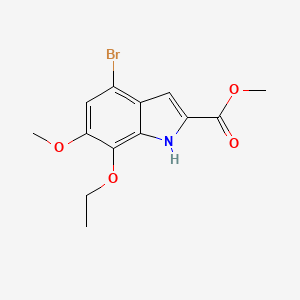
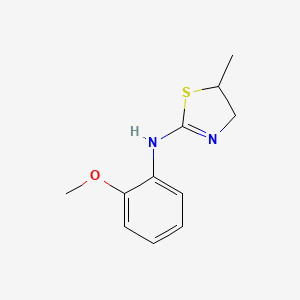
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide](/img/structure/B2708540.png)
